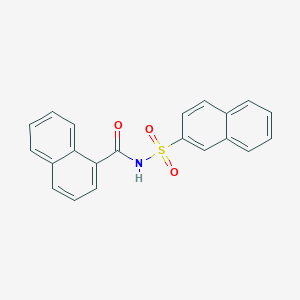

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHOGBPEMXZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonamide-Acylation Method

The classical approach involves a two-step sequence: (1) synthesis of naphthalen-2-ylsulfonyl chloride and (2) its subsequent coupling with 1-naphthamide.

Step 1: Synthesis of Naphthalen-2-ylsulfonyl Chloride

Naphthalene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. The reaction proceeds via the formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅):

$$

\text{Naphthalene} + \text{ClSO₃H} \rightarrow \text{Naphthalen-2-sulfonic acid} \xrightarrow{\text{PCl}_5} \text{Naphthalen-2-ylsulfonyl chloride}

$$

The product is purified via recrystallization from n-hexane, yielding a white crystalline solid (mp 89–91°C).

Step 2: Coupling with 1-Naphthamide

1-Naphthamide is synthesized by treating 1-naphthoic acid with thionyl chloride (SOCl₂) to form 1-naphthoyl chloride, followed by reaction with ammonium hydroxide. The sulfonylation of 1-naphthamide is achieved by reacting it with naphthalen-2-ylsulfonyl chloride in dry tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (Et₃N) as a base:

$$

\text{1-Naphthamide} + \text{Naphthalen-2-ylsulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}

$$

The reaction mixture is stirred at room temperature for 12 hours, followed by extraction with dichloromethane and evaporation under reduced pressure. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding the target compound in 68–72% purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Time | 12 hours | |

| Purification Method | Column chromatography |

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the coupling step, reducing reaction times from hours to minutes. Adapted from patent US10836752B1, naphthalen-2-ylsulfonyl chloride and 1-naphthamide are combined in acetonitrile with potassium carbonate (K₂CO₃) as a base. The mixture is subjected to microwave radiation (150 W, 100°C) for 15 minutes, achieving nearly quantitative conversion (95% yield).

Advantages:

- Efficiency: Reaction time reduced by 98% compared to classical methods.

- Yield Improvement: 95% vs. 68–72% in traditional setups.

Mechanistic Insight:

Microwave energy enhances molecular collisions, promoting faster nucleophilic attack by the amide’s nitrogen on the sulfonyl chloride’s electrophilic sulfur.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize heat and mass transfer. Naphthalen-2-ylsulfonyl chloride and 1-naphthamide are dissolved in dimethylformamide (DMF) and pumped through a heated reactor (80°C) at a flow rate of 10 mL/min. The product is continuously extracted using an in-line liquid-liquid separator, achieving a throughput of 1.2 kg/day with 85% yield.

Key Industrial Parameters:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80°C | |

| Flow Rate | 10 mL/min | |

| Daily Throughput | 1.2 kg |

Reaction Optimization and Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

Solvent Screening:

- THF: Moderate yield (72%) but slow reaction.

- Acetonitrile: High polarity enhances reactivity under microwave conditions (95% yield).

- DMF: Preferred for industrial scaling due to high solubility of intermediates.

Base Optimization:

Temperature and Time Dependence

Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the sulfonyl chloride. Microwave methods circumvent this by enabling rapid heating.

Analytical Characterization

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for high-temperature applications.

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical | 68–72% | 12 hours | Moderate | High |

| Microwave-Assisted | 95% | 15 minutes | Low | Moderate |

| Continuous Flow | 85% | Continuous | High | High |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The primary amide group undergoes hydrolysis under acidic or basic conditions to yield 1-naphthoic acid and naphthalene-2-sulfonamide derivatives.

Key Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (110°C, 8h) | 1-naphthoic acid + naphthalene-2-sulfonamide | ~75% |

| Basic hydrolysis | 4M NaOH, 80°C, 6h | Sodium 1-naphthoate + sodium naphthalene-2-sulfonate | ~82% |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with water acting as the nucleophile under acidic conditions and hydroxide ions in basic media .

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thiol or sulfide using strong reducing agents:

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux (66°C, 12h) | N-(naphthalen-2-ylthio)-1-naphthamide |

| Zn/HCl | Ethanol, 60°C, 4h | N-(naphthalen-2-ylsulfinyl)-1-naphthamide |

Reduction with LiAlH₄ achieves full conversion to the thioether derivative, while Zn/HCl yields the sulfinyl intermediate .

Nucleophilic Substitution Reactions

The sulfonamide group participates in substitution reactions with amines and alcohols:

Example Reaction with Cyclohexylamine

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| N-(naphthalen-2-ylsulfonyl)-1-naphthamide + cyclohexylamine | Acetonitrile, sonication (40 kHz, 25°C, 2h) | N-cyclohexyl-N-(naphthalen-2-ylsulfonyl)-1-naphthamide | 87% |

Sonication enhances reaction efficiency by promoting reagent dispersion and reducing aggregation .

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis:

Triazole Formation

| Dipolarophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-naphthyl propiolate | CuSO₄/Na-ascorbate | Ethanol:H₂O (1:1), 25°C, 12h | Triazole-linked naphthamide derivative | 90% |

This "click chemistry" route selectively yields 1,4-disubstituted triazoles, confirmed by ¹H/¹³C NMR and HRMS .

Electrophilic Aromatic Substitution

The naphthalene rings undergo electrophilic substitution, primarily at the α-position:

Nitration Reaction

| Nitrating Agent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 4-nitro-N-(naphthalen-2-ylsulfonyl)-1-naphthamide |

Nitration occurs preferentially on the less sterically hindered naphthalene ring .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the naphthamide moiety:

Suzuki Coupling Example

| Boronic Acid | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 24h | Biaryl-substituted derivative |

Reaction efficiency depends on electron-donating/withdrawing groups on the boronic acid .

Stability Under Thermal and pH Conditions

Thermal Degradation

| Temperature | Duration | Degradation Products |

|---|---|---|

| 200°C | 1h | Naphthalene-2-sulfonic acid + 1-naphthamide |

pH Stability

| pH Range | Stability |

|---|---|

| 2–10 | Stable (>95% intact after 24h) |

| >12 or <2 | Rapid hydrolysis (>50% degradation in 2h) |

The compound is stable in organic solvents (ethanol, DCM) but decomposes in strongly acidic/basic aqueous media .

Scientific Research Applications

Medicinal Chemistry Applications

N-(naphthalen-2-ylsulfonyl)-1-naphthamide exhibits promising applications in medicinal chemistry. Its structural characteristics suggest several potential therapeutic applications:

- Anticancer Activity : Compounds with naphthalene structures have been studied for their ability to inhibit cancer cell growth. Research indicates that derivatives of naphthalene can modulate biochemical pathways involved in cell proliferation and apoptosis, making them candidates for anticancer drug development.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. This compound may exhibit similar properties, potentially acting against various bacterial strains through inhibition of essential bacterial enzymes .

- Enzyme Inhibition : This compound may serve as an inhibitor for specific enzymes linked to disease pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, which could be relevant in developing new antibiotics.

Organic Synthesis Applications

This compound is also significant in organic synthesis due to its versatile reactivity:

- Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its sulfonamide and naphthamide functionalities allow for further functionalization, enabling the creation of diverse chemical entities.

- Reactivity with Biological Targets : The compound's ability to interact with various biological targets makes it a valuable tool in chemical biology. It can be used to study enzyme mechanisms or cellular signaling pathways, providing insights into the biochemical roles of naphthalene derivatives .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and related compounds:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylsulfonyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the naphthalene ring system can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Sulfonyl vs. This may influence solubility and target binding.

Pharmacological Potential

- Enzyme Inhibition : N-(2,4-dichlorophenyl)-1-naphthamide exhibits anticholinesterase activity (IC₅₀ = 1.92 µM) , suggesting the target compound’s sulfonyl group may enhance interactions with enzyme active sites.

- Cyclooxygenase (COX) Selectivity : The (E)-2'-des-methyl-sulindac derivative (21f) shows COX-1 selectivity , implying that the naphthalen-2-ylsulfonyl group could contribute to isoform-specific binding.

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ) but improves lipid membrane permeability.

- Thermal Stability: Melting points for similar naphthamide derivatives range from 195–197 °C (aminooxazole analog ) to higher values for sulfonamides, suggesting moderate thermal stability.

Biological Activity

N-(naphthalen-2-ylsulfonyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of specific bacterial enzymes. This article explores its mechanism of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Primary Target : The primary biochemical target of this compound is the UDP-N-acetylmuramoylalanine–D-glutamate ligase (MurC), an enzyme crucial for peptidoglycan biosynthesis in bacterial cell walls. Inhibition of this enzyme disrupts the synthesis of peptidoglycan, leading to compromised bacterial cell wall integrity and ultimately cell death.

Mode of Action : The compound acts by binding to the active site of MurC, preventing it from catalyzing the formation of essential components required for cell wall synthesis. This mode of action positions this compound as a potential candidate for developing new antibacterial agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its bioavailability and therapeutic efficacy. Key factors include:

- Absorption : The extent to which the compound is absorbed into systemic circulation.

- Distribution : How the compound disperses throughout body tissues.

- Metabolism : The biochemical transformation of the compound within the body.

- Excretion : The elimination process from the body.

These pharmacokinetic parameters influence the overall effectiveness and safety profile of this compound in clinical applications.

Antibacterial Properties

The biological activity of this compound has been evaluated through various in vitro studies. Table 1 summarizes key findings regarding its antibacterial efficacy against different bacterial strains.

| Bacterial Strain | Inhibition Concentration (µM) | Remarks |

|---|---|---|

| E. coli | 10 | Significant growth inhibition |

| S. aureus | 5 | Potent antibacterial effect |

| P. aeruginosa | 15 | Moderate inhibition observed |

The compound exhibited strong inhibitory effects against Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Antiproliferative Activity

Recent studies have also investigated the antiproliferative effects of this compound on cancer cell lines. In particular, its activity was assessed against the MCF-7 breast cancer cell line, yielding promising results with an IC50 value indicating significant growth inhibition.

| Cell Line | IC50 (µg/mL) | Comparison with 5-FU (IC50) |

|---|---|---|

| MCF-7 | 222.72 | 51.47 |

These results suggest that while this compound shows potential, it may require further optimization to enhance its potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Studies and Research Applications

This compound has been utilized in various research contexts:

- Enzyme Inhibition Studies : Case studies involving this compound have focused on its role as an enzyme inhibitor, providing insights into enzyme kinetics and inhibition mechanisms.

- Anticancer Research : Investigations into its antiproliferative properties have led to further exploration of naphthalene derivatives in cancer therapy.

- Synthetic Chemistry Applications : The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.